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molecular formula C9H3Cl2F2N3 B8479067 2,4-Dichloro-6-(2,6-difluorophenyl)-1,3,5-triazine

2,4-Dichloro-6-(2,6-difluorophenyl)-1,3,5-triazine

Cat. No. B8479067
M. Wt: 262.04 g/mol
InChI Key: IXNOVCCJIRVGJK-UHFFFAOYSA-N
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Patent
US09321735B2

Procedure details

Also Example 1 For this general method we also provide a specific detailed example, i.e. Example 1, which is the compound named N-(4-chlorophenyl)-4-(2,6-difluorophenyl)-6-(2-(4-(trifluoromethoxy)benzylidene)hydrazinyl)-1,3,5-triazin-2-amine (1). See also Example Scheme 1, above. A solution of lithium diisopropylamine in tetrahydrofuran (THF) (15 mL, 2M, 30 mmol) was added dropwise to a room temperature stirred suspension of triethylamine hydrochloride (0.25 g, 1.8 mmol) in dry tetrahydrofuran (THF; 10 mL). When the mixture became homogeneous, the solution was cooled to −78° C. in a dry-ice/acetone bath. Neat 1,3-difluorobenzene (3 mL, 30.4 mmol) was added dropwise and the solution stirred for 15 minutes. The −78° C. solution was poured rapidly into a −78° C. solution of cyanuric chloride (5.5 g, 30 mmol) in dry THF (25 mL). The dry-ice/acetone cold bath was removed and the mixture allowed to come to room temperature. Once at room temperature the orange-red mixture was poured into 100 mL of saturated aqueous bicarbonate solution. The mixture was allowed to stand for 15 minutes. Hexanes (100 mL) were added and after thorough mixing the organic layer was separated from the aqueous layer. The organic layer was dried over magnesium sulfate and then filtered to remove the magnesium sulfate. The solution was concentrated on a rotary evaporator to yield an oil. The oil was dissolved in a minimal amount of methylene chloride and loaded onto 100 g of silica gel. The silica gel was eluted with 10% ethyl acetate in hexanes. The organic eluent was concentrated on a rotary evaporator and the product precipitated from methylene chloride and hexane to yield 0.7 g of 2,4-dichloro-6-(2,6-difluorophenyl)-1,3,5-triazine (XXV). ESI/MS 261.9, 263.9, 265.8 (M+H).
Name
N-(4-chlorophenyl)-4-(2,6-difluorophenyl)-6-(2-(4-(trifluoromethoxy)benzylidene)hydrazinyl)-1,3,5-triazin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
5.5 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=CC(NC2N=C(C3C(F)=CC=CC=3F)N=C(NN=CC3C=CC(OC(F)(F)F)=CC=3)N=2)=CC=1.C(NC(C)C)(C)C.[Li].Cl.C(N(CC)CC)C.[F:53][C:54]1[CH:59]=[CH:58][CH:57]=[C:56]([F:60])[CH:55]=1.[N:61]1[C:68]([Cl:69])=[N:67][C:65](Cl)=[N:64][C:62]=1[Cl:63]>O1CCCC1.C(Cl)Cl>[Cl:63][C:62]1[N:61]=[C:68]([Cl:69])[N:67]=[C:65]([C:55]2[C:54]([F:53])=[CH:59][CH:58]=[CH:57][C:56]=2[F:60])[N:64]=1 |f:1.2,3.4,^1:43|

Inputs

Step One
Name
N-(4-chlorophenyl)-4-(2,6-difluorophenyl)-6-(2-(4-(trifluoromethoxy)benzylidene)hydrazinyl)-1,3,5-triazin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC1=NC(=NC(=N1)C1=C(C=CC=C1F)F)NN=CC1=CC=C(C=C1)OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
FC1=CC(=CC=C1)F
Step Five
Name
Quantity
5.5 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Also Example 1 For this general method we also provide a specific detailed example, i.e. Example 1, which
STIRRING
Type
STIRRING
Details
the solution stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The dry-ice/acetone cold bath was removed
CUSTOM
Type
CUSTOM
Details
to come to room temperature
ADDITION
Type
ADDITION
Details
Once at room temperature the orange-red mixture was poured into 100 mL of saturated aqueous bicarbonate solution
ADDITION
Type
ADDITION
Details
Hexanes (100 mL) were added
ADDITION
Type
ADDITION
Details
after thorough mixing the organic layer
CUSTOM
Type
CUSTOM
Details
was separated from the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield an oil
WASH
Type
WASH
Details
The silica gel was eluted with 10% ethyl acetate in hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The organic eluent was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the product precipitated from methylene chloride and hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)C1=C(C=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 8.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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